4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Overview
Description
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H6N4O It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to achieve a 55% overall yield in a two-vessel-operated process .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects.
Comparison with Similar Compounds
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.
Brivanib alaninate: An antitumorigenic drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIXBDHIDXLFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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